

# Spectroscopic Profile of 1-(3-Iodophenyl)ethanone: A Technical Guide

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## Compound of Interest

Compound Name: 1-(3-Iodophenyl)ethanone

Cat. No.: B089323

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(3-Iodophenyl)ethanone** (also known as 3'-iodoacetophenone). The information detailed herein is essential for the unequivocal identification, characterization, and quality control of this compound in research and development settings. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for **1-(3-Iodophenyl)ethanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.25	t	~1.8	H-2
~7.95	dt	~7.8, 1.4	H-6
~7.85	dt	~7.9, 1.4	H-4
~7.20	t	~7.8	H-5
~2.58	s	-	-CH <sub>3</sub>
Solvent: Chloroform-d (CDCl <sub>3</sub> ), Reference: Tetramethylsilane (TMS) at 0 ppm.			

#### <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~196.8	C=O
~138.9	C-1
~141.5	C-6
~136.9	C-2
~130.3	C-5
~127.4	C-4
~94.2	C-3
~26.6	-CH <sub>3</sub>
Solvent: Chloroform-d (CDCl <sub>3</sub> ), Reference: CDCl <sub>3</sub> at 77.16 ppm.	

## Infrared (IR) Spectroscopy

## Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Assignment
~3060	Aromatic C-H stretch
~2925	Aliphatic C-H stretch
~1685	C=O stretch (ketone)
~1570	C=C stretch (aromatic)
~1250	C-C(=O)-C stretch
~780	C-H bend (out-of-plane, aromatic)
~530	C-I stretch
Sample Preparation: KBr pellet or as a thin film.	

## Mass Spectrometry (MS)

## Electron Ionization (EI) Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
246	45	[M] <sup>+</sup> (Molecular Ion)
231	100	[M-CH <sub>3</sub> ] <sup>+</sup> (Base Peak)
104	20	[C <sub>7</sub> H <sub>4</sub> O] <sup>+</sup>
76	30	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **1-(3-Iodophenyl)ethanone** was dissolved in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution was then transferred to a 5 mm NMR tube.
- **$^1\text{H}$  NMR Acquisition:** Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard pulse program was used with a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans were accumulated to ensure a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer using a proton-decoupled pulse sequence. The spectral width was set to approximately 240 ppm. A sufficient number of scans (typically 1024 or more) were averaged to obtain a high-quality spectrum due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The acquired Free Induction Decays (FIDs) were processed using an appropriate software package. A Fourier transform was applied, followed by phase and baseline correction. The chemical shifts were referenced to the internal TMS standard (0.00 ppm for  $^1\text{H}$  NMR) or the residual solvent peak (77.16 ppm for  $^{13}\text{C}$  NMR in  $\text{CDCl}_3$ ).

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For the solid-state measurement, a small amount of **1-(3-Iodophenyl)ethanone** was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.<sup>[1]</sup>
- **Data Acquisition:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or a pure KBr pellet) was first collected. The sample was then placed in the beam path, and the sample spectrum was recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

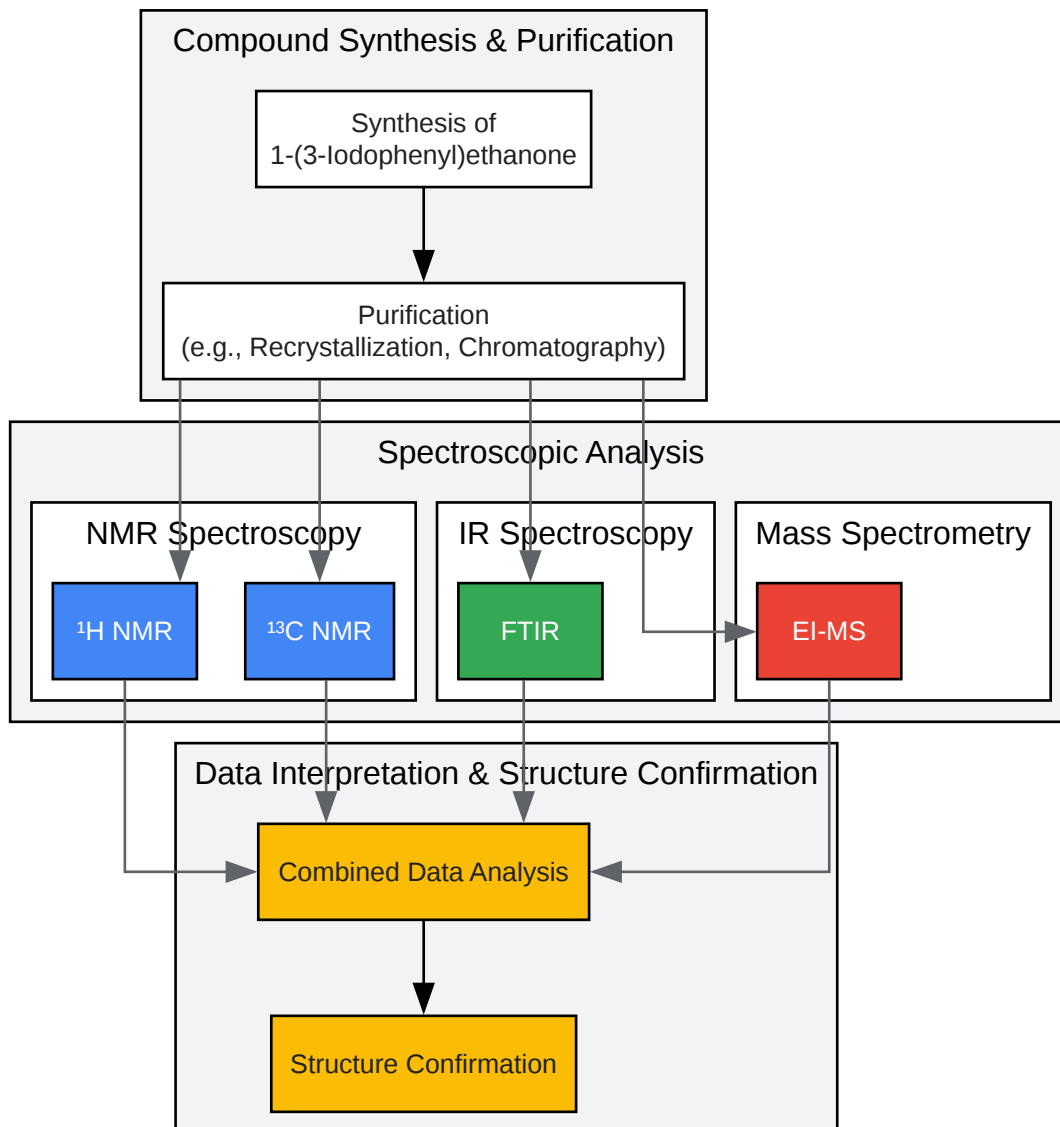
## Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **1-(3-Iodophenyl)ethanone** in a suitable volatile solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
- **Ionization:** Electron Ionization (EI) was used as the ionization method. The sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.<sup>[2]</sup>
- **Mass Analysis:** The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) using a quadrupole or time-of-flight mass analyzer.
- **Detection and Data Representation:** An electron multiplier detector was used to record the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus  $m/z$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as **1-(3-Iodophenyl)ethanone**.

## Spectroscopic Analysis Workflow for 1-(3-Iodophenyl)ethanone



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

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## References

- 1. rsc.org [rsc.org]
- 2. <sup>13</sup>C NMR Chemical Shift [sites.science.oregonstate.edu]
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